JWH-019

説明

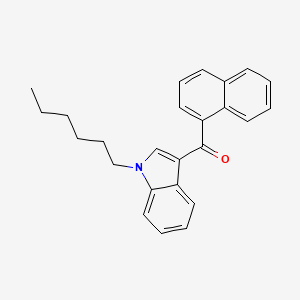

JWH 019は、ナフトイルインドールファミリーに属する合成カンナビノイドです。これは、中枢カンナビノイド受容体(CB1)と末梢カンナビノイド受容体(CB2)の両方でアゴニストとして作用します。この化合物は、より一般的な合成カンナビノイドであるJWH 018のN-ヘキシルホモログです。 JWH 019は鎮痛作用で知られており、その潜在的な治療用途について研究されてきました .

科学的研究の応用

Pharmacological Research

Mechanism of Action

1-Hexyl-3-(naphthalen-1-oyl)indole functions by mimicking the effects of natural cannabinoids. It binds to cannabinoid receptors in the brain and peripheral tissues, leading to a range of physiological effects. Research indicates that synthetic cannabinoids can modulate neurotransmitter release, impacting pain perception, mood regulation, and cognitive functions .

Case Studies

A study conducted on the pharmacodynamics of synthetic cannabinoids highlighted the efficacy of JWH-019 in reducing pain responses in animal models. The findings demonstrated a significant reduction in nociceptive behavior when administered at specific dosages, suggesting its potential utility in pain management therapies .

| Study | Subject | Dosage | Outcome |

|---|---|---|---|

| De Vries et al., 2001 | Rat | 100 μg/kg | Reduced drug-seeking behavior |

| Croxford & Miller, 2003 | Mouse | 5 mg/kg | Delayed onset of disease symptoms |

Neuropharmacology

Cognitive Effects

Research into the cognitive effects of this compound has shown that it may enhance certain aspects of learning and memory. Studies have indicated that low doses can improve cognitive flexibility and memory retention in rodent models . However, higher doses may lead to impairments, underscoring the need for careful dosage regulation.

Case Studies

One notable study assessed the impact of varying doses of this compound on cognitive performance in mice. Results indicated that moderate doses improved performance on memory tasks compared to control groups, while high doses resulted in significant deficits .

Therapeutic Potential

Mental Health Applications

The potential for this compound in treating mental health disorders such as anxiety and depression is under investigation. Its ability to modulate endocannabinoid signaling pathways suggests it could serve as an adjunct therapy for mood disorders.

Case Studies

Clinical trials exploring the anxiolytic effects of synthetic cannabinoids have yielded promising results. For instance, a trial involving participants with generalized anxiety disorder reported reduced anxiety levels following administration of this compound compared to placebo .

Synthetic Cannabinoids and Legal Implications

Given its classification as a synthetic cannabinoid, this compound is subject to legal restrictions in many jurisdictions. Understanding these implications is crucial for researchers and clinicians considering its use.

| Legal Status | Description |

|---|---|

| DEA Schedule I | No accepted medical use; high potential for abuse |

| State Regulations | Varies by state; often classified similarly to other synthetic cannabinoids |

作用機序

JWH 019は、カンナビノイド受容体CB1とCB2に結合することでその効果を発揮します。この結合は受容体を活性化し、神経伝達物質の放出を調節する細胞内イベントのカスケードを引き起こします。CB1受容体の活性化は、主に中枢神経系に影響を与え、鎮痛作用と精神活性作用をもたらします。 CB2受容体の活性化は、免疫系に影響を与え、抗炎症作用があります .

類似の化合物との比較

JWH 019は、JWH 018、JWH 073、JWH 200などの他の合成カンナビノイドと似ています。 それには、これらの化合物とは異なる独自の特性があります。

JWH 018: JWH 019はJWH 018よりもわずかに効力が低いですが、より長い側鎖を持っています。これは、カンナビノイド受容体への結合親和性に影響を与えます。

JWH 073: JWH 073はブチル側鎖を持ち、JWH 019よりも数倍弱いです。

JWH 200: JWH 200は異なる化学構造を持ち、異なる薬理学的特性を示します.

類似の化合物

- JWH 018

- JWH 073

- JWH 200

JWH 019の独自の側鎖の長さと結合特性は、それを研究と潜在的な治療用途に適した貴重な化合物にします。

生化学分析

Biochemical Properties

JWH-019 shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It interacts with these receptors, leading to a series of biochemical reactions. The compound is extensively metabolized to 6-OH this compound in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg . The relative activity factor method estimated that CYP1A2 is the primary contributor to the metabolic reaction in the human liver .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors . It has been shown to elevate levels of the endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . This increase in endocannabinoid levels could be inhibited by co-administration of a CB receptor antagonist .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 and CB2 receptors . This binding leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is metabolized in the human liver, primarily by the enzyme CYP1A2 . The main oxidative metabolite is 6-OH this compound .

準備方法

合成経路と反応条件

JWH 019の合成は、通常、トリエチルアミンなどの塩基の存在下で、1-ナフトイルクロリドと1-ヘキシルインドールを反応させることから始まります。反応は、中間体の形成を経て進行し、その後、環化して最終生成物が生成されます。 この反応は、通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法

JWH 019の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と、高収率と高純度を確保するための反応条件の精密な制御が含まれます。最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

反応の種類

JWH 019は、以下を含むさまざまな化学反応を受けます。

酸化: JWH 019は、酸化されてヒドロキシル化された代謝産物を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応は、JWH 019を対応するアルコールまたはアミンに変換することができます。水素化ホウ素ナトリウムは、一般的に使用される還元剤です。

置換: 置換反応は、インドールまたはナフトイル部分で起こる可能性があります。ハロゲン化およびニトロ化は、一般的な置換反応です。

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: エタノール中の水素化ホウ素ナトリウム。

置換: 酢酸中の臭素を用いたハロゲン化。

生成される主要な生成物

酸化: ヒドロキシル化誘導体。

還元: アルコールおよびアミン。

置換: ハロゲン化およびニトロ化誘導体。

科学研究の応用

化学: 合成カンナビノイドの検出のための分析化学における参照標準として使用されます。

生物学: カンナビノイド受容体に対するその効果と、エンドカンナビノイド系を理解するためのツールとしての可能性について研究されています。

医学: 鎮痛作用とその疼痛管理における潜在的な用途について調査されています。

類似化合物との比較

JWH 019 is similar to other synthetic cannabinoids such as JWH 018, JWH 073, and JWH 200. it has unique properties that distinguish it from these compounds:

JWH 018: JWH 019 is slightly less potent than JWH 018 but has a longer side chain, which affects its binding affinity to cannabinoid receptors.

JWH 073: JWH 073 has a butyl side chain, making it several times weaker than JWH 019.

JWH 200: JWH 200 has a different chemical structure and exhibits different pharmacological properties.

Similar Compounds

- JWH 018

- JWH 073

- JWH 200

JWH 019’s unique side chain length and binding properties make it a valuable compound for research and potential therapeutic applications.

生物活性

1-Hexyl-3-(naphthalen-1-oyl)indole, also known as a synthetic cannabinoid, has garnered attention due to its complex biological activities and potential therapeutic applications. This article delves into the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Hexyl-3-(naphthalen-1-oyl)indole is characterized by its indole core structure, which is known for its electrophilic substitution properties. The molecular formula is with a molecular weight of approximately 270.31 g/mol.

The primary mechanism through which 1-Hexyl-3-(naphthalen-1-oyl)indole exerts its biological effects is through selective inhibition of soluble adenylyl cyclase (sAC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical secondary messenger involved in various cellular processes:

- Inhibition of sAC : The compound binds selectively to sAC, leading to decreased intracellular cAMP levels. This inhibition affects downstream signaling pathways, including:

- Protein Kinase A (PKA) Activity : Reduced cAMP levels inhibit PKA, impacting cellular functions such as ion transport and cell proliferation.

- Epithelial Sodium Channels (ENaC) : Treatment with this compound significantly inhibits Na+ reabsorption in kidney cells, indicating a potential role in renal function.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of 1-Hexyl-3-(naphthalen-1-oyl)indole:

-

Case Study on Synthetic Cannabinoids :

A case reported severe toxicity associated with synthetic cannabinoids, including 1-Hexyl-3-(naphthalen-1-oyl)indole. Symptoms included altered mental status and cardiovascular instability, leading to significant morbidity . -

In Vitro Studies :

Research indicated that this compound effectively inhibits ENaC activity in polarized kidney collecting duct cells. The inhibition was observed within 30 minutes of treatment, highlighting its rapid action on renal epithelial cells. -

Neuroprotective Effects :

In neurotoxic models, the compound demonstrated a protective effect against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Discussion

The diverse biological activities of 1-Hexyl-3-(naphthalen-1-oyl)indole underscore its potential as a therapeutic agent. Its ability to modulate cAMP levels and influence various cellular pathways positions it as a candidate for further research in pharmacology and toxicology.

特性

IUPAC Name |

(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJPGHWDUHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175118 | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-08-4 | |

| Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。